2-(2-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-9-5-6-10-17(16)24-13-19(22)20-12-15-11-18(25-21-15)14-7-3-2-4-8-14/h2-11H,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXGLMCVQBMMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is a synthetic compound belonging to the class of acetamides. Its structure features a methoxyphenoxy group and a phenyl-substituted oxazole moiety, indicating potential biological activity. This compound has garnered attention for its pharmacological properties, particularly in anti-inflammatory and analgesic applications.
The molecular formula of this compound is with a molecular weight of approximately 338.4 g/mol. Its structure can be represented as follows:
The compound is believed to exert its biological effects through interaction with specific receptors or enzymes within biological systems. Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. By inhibiting COX, the compound may reduce inflammation and alleviate pain perception.
Biological Activity and Pharmacological Studies
Research indicates that compounds with similar structural features often exhibit significant anti-inflammatory properties. The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anti-inflammatory Effects : A study evaluating the anti-inflammatory potential of the compound demonstrated that it significantly reduced edema in animal models when administered at specific dosages. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.
- Analgesic Properties : In a controlled experiment involving pain models, the administration of this compound resulted in a notable decrease in pain perception compared to untreated groups, suggesting its efficacy as an analgesic.
- Cytotoxicity in Cancer Cells : The compound was tested against various cancer cell lines using the MTT assay. Results showed that while it exhibited some cytotoxic effects, further research is necessary to understand its selectivity and mechanism of action against cancer cells .
Comparison with Similar Compounds
Table 1: Structural Features and Physical Properties of Selected Acetamide Derivatives
Key Observations:
- Heterocyclic Variations : The target compound’s 5-phenylisoxazole group differs from thiadiazole (e.g., 5k, 5m) or thiazolidinedione () moieties in analogs. Thiadiazole derivatives () exhibit higher melting points (135–170°C) compared to isoxazole-based compounds, likely due to enhanced rigidity and sulfur-based intermolecular interactions .
- Substituent Effects: The 2-methoxyphenoxy group in the target compound contrasts with the 2-isopropylphenoxy group in . The latter’s bulkier substituent may reduce solubility (predicted density: 1.332 g/cm³) compared to the methoxy group .
Electronic and Pharmacokinetic Properties
- pKa and Solubility: The target compound’s methoxy group (pKa ~5.58 predicted for analogs) may enhance solubility in physiological pH ranges compared to nonpolar substituents like isopropyl .
Preparation Methods
Cyclocondensation of Phenyl-Substituted Nitriles and Hydroxylamine
A common method involves the reaction of benzoylacetonitrile derivatives with hydroxylamine hydrochloride under acidic conditions. For example, 3-(phenyl)-1,2-oxazole can be synthesized by heating benzoylacetonitrile with hydroxylamine in ethanol at reflux (70–80°C) for 6–8 hours. The reaction mechanism proceeds through the formation of an intermediate hydroxamic acid, which undergoes cyclization to yield the oxazole ring.
Reaction Conditions:
Alternative Route via Isoxazole Ring Formation
An alternative approach employs the reaction of phenylacetylene with nitrile oxides, generated in situ from chlorinated precursors. This method, while less common, offers higher regioselectivity for the 5-phenyl substitution pattern. For instance, the use of nitroethane and phenylacetylene in the presence of triethylamine as a base has been reported to yield the oxazole core in moderate yields (50–60%).
Preparation of 2-Methoxyphenoxy Acetic Acid Intermediate
The 2-methoxyphenoxy acetic acid segment is synthesized through etherification and subsequent oxidation steps.
Etherification of 2-Methoxyphenol
2-Methoxyphenol undergoes nucleophilic substitution with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically conducted in acetone or dimethylformamide (DMF) at 60–80°C for 12–18 hours.
Reaction Conditions:
Saponification of Ethyl 2-(2-Methoxyphenoxy)Acetate
The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide. This step is typically performed under reflux conditions (90–100°C) for 4–6 hours, achieving near-quantitative yields.
Amide Bond Formation Between Oxazole and Phenoxy Components
The final step involves coupling the 5-phenyl-1,2-oxazol-3-ylmethylamine with 2-methoxyphenoxy acetic acid via amide bond formation.
Activation of the Carboxylic Acid
The carboxylic acid is activated using coupling agents such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. For example, treatment of 2-methoxyphenoxy acetic acid with SOCl₂ in dichloromethane at 0–5°C for 2 hours yields the acid chloride.
Reaction Conditions:
Coupling with 5-Phenyl-1,2-Oxazol-3-ylMethylamine
The acid chloride is reacted with 5-phenyl-1,2-oxazol-3-ylmethylamine in the presence of a base such as triethylamine. The reaction is conducted in tetrahydrofuran (THF) or dichloromethane at room temperature for 4–6 hours.
Reaction Conditions:
-
Reactants: Acid chloride, oxazole-methylamine
-
Base: Triethylamine
-
Solvent: THF or DCM
-
Temperature: 25°C
Optimization Strategies and Challenges
Purification Techniques
Crude products are purified via column chromatography using silica gel and eluents such as ethyl acetate/hexane (1:3 v/v). Recrystallization from ethanol/water mixtures further enhances purity (>98%).
Scalability and Industrial Considerations
Industrial-scale synthesis requires optimizing solvent recovery and minimizing excess reagents. Continuous flow reactors have been proposed to improve the efficiency of the cyclocondensation and coupling steps.
Analytical Characterization
Synthetic intermediates and the final product are characterized using:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide, and how can reaction conditions be optimized for purity and yield?
- Methodological Answer : The synthesis typically involves three key steps: (1) formation of the isoxazole ring via cyclization of β-keto esters with hydroxylamine derivatives , (2) coupling of the methoxyphenoxy-acetic acid moiety to the isoxazole intermediate using carbodiimide-based coupling agents , and (3) final amidation with chloroacetyl chloride under basic conditions . Optimization requires precise control of temperature (60–80°C for cyclization), solvent polarity (DMF for amidation), and stoichiometric ratios (e.g., 1.5:1 excess of chloroacetyl chloride to prevent side reactions) . Purity (>95%) is achieved via recrystallization in ethanol or column chromatography using ethyl acetate/hexane gradients .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies key functional groups (e.g., methoxy protons at δ 3.8 ppm, oxazole ring protons at δ 6.9–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 338.35 (C₁₉H₁₈N₂O₄⁺) .
- X-ray Crystallography : Resolves spatial conformation, particularly the dihedral angle between the phenoxy and oxazole rings, critical for binding studies .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., against cyclooxygenase-2 or kinases) using fluorogenic substrates to measure IC₅₀ values . Pair this with molecular docking (AutoDock Vina or Schrödinger) to predict binding affinities at active sites (e.g., hydrophobic interactions with the phenylisoxazole moiety) . Validate hits in cell-based viability assays (MTT or resazurin) using cancer or inflammatory cell lines .
Advanced Research Questions
Q. How can structural modifications enhance target specificity while minimizing off-target effects?
- Methodological Answer :
- SAR Studies : Replace the methoxy group with halogen atoms (e.g., Cl, F) to modulate electron density and solubility .
- Bioisosteric Replacements : Substitute the oxazole ring with thiazole or triazole to alter H-bonding capacity .
- Computational Modeling : Use free-energy perturbation (FEP) to predict binding energy changes post-modification .
Q. How to resolve contradictory data between in vitro and in vivo efficacy studies?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., low oral bioavailability due to first-pass metabolism). Solutions include:
- Metabolic Stability Assays : Incubate with liver microsomes to identify vulnerable sites (e.g., esterase cleavage of the acetamide group) .
- Prodrug Design : Mask polar groups (e.g., esterify the methoxy group) to enhance membrane permeability .
- Orthogonal Assays : Validate in vivo results with ex vivo tissue analysis (HPLC-MS) to confirm compound retention .
Q. What strategies are effective for improving its ADMET (absorption, distribution, metabolism, excretion, toxicity) profile?
- Methodological Answer :
- LogP Optimization : Use shake-flask methods to measure partition coefficients; aim for LogP 2–3 to balance solubility and permeability .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Ames Test : Evaluate mutagenicity via Salmonella typhimurium strains TA98/TA100 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
